molecular formula C15H20N4O B2752079 4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methyl)-3,5-dimethylisoxazole CAS No. 2034602-70-3

4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methyl)-3,5-dimethylisoxazole

Cat. No.: B2752079
CAS No.: 2034602-70-3
M. Wt: 272.352
InChI Key: LGKXMTQWUBTHQE-UHFFFAOYSA-N
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Description

4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methyl)-3,5-dimethylisoxazole is a useful research compound. Its molecular formula is C15H20N4O and its molecular weight is 272.352. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound, also known as 4-({2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}methyl)-3,5-dimethyl-1,2-oxazole, is a derivative of pyrazolo[1,5-a]pyrazin-4(5H)-ones . These compounds have been extensively studied in the biomedical field, leading to the discovery of various receptor antagonists and inhibitors . They have been found to target vasopressin 1b, fibrinogen receptors, glutamate receptors GluN2A and mGluR5, mycobacterium tuberculosis H37RV, lung cancer tumors A549 and H322b, HIV-1 integrase, TANKs, and polyADP-ribose polymerase PARP-1 .

Mode of Action

The compound interacts with its targets through a series of biochemical reactions. Pyrazolo[1,5-a]pyrazin-4(5H)-ones react regioselectively with N-iodosuccinimide in the presence of N-methylmorpholine to form 7-iodo derivatives . Their carbonylation is catalyzed with Pd(dppf)Cl2 under pressure in MeOH solution, yielding methyl 4-oxo-4,5-dihydropyrazolo-[1,5-a]pyrazine-7-carboxylates, which are transformed into the corresponding carboxylic acids by alkaline hydrolysis .

Biochemical Pathways

The compound affects various biochemical pathways due to its interaction with multiple targets. For instance, it can modulate the activity of glutamate receptors, which play a crucial role in neurotransmission . It can also inhibit the activity of mycobacterium tuberculosis H37RV, suggesting its potential role in antimicrobial pathways .

Pharmacokinetics

A related compound, dihydropyrazolo[1,5-a]pyrazin-4(5h)-ones, demonstrated improved plasma exposure compared to its acyclic counterpart . This suggests that the compound might have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, contributing to its bioavailability.

Result of Action

The compound’s action results in molecular and cellular effects that depend on its specific targets. For example, as an inhibitor of lung cancer tumors A549 and H322b, it may induce apoptosis or inhibit cell proliferation . As a modulator of glutamate receptors, it could affect neuronal signaling .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the carbonylation reaction catalyzed by Pd(dppf)Cl2 occurs under pressure in MeOH solution , suggesting that the compound’s activity might be influenced by these conditions

Properties

IUPAC Name

4-[(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)methyl]-3,5-dimethyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O/c1-10-14(11(2)20-17-10)9-18-5-6-19-13(8-18)7-15(16-19)12-3-4-12/h7,12H,3-6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGKXMTQWUBTHQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCN3C(=CC(=N3)C4CC4)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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